![molecular formula C4H12N2Si B14233142 Diazene, [(trimethylsilyl)methyl]- CAS No. 502143-75-1](/img/structure/B14233142.png)
Diazene, [(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, [(trimethylsilyl)methyl]- is an organic compound characterized by the presence of a diazene group (N=N) bonded to a [(trimethylsilyl)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, [(trimethylsilyl)methyl]- typically involves the reaction of diazene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
N2H2+(CH3)3SiCl→(CH3)3SiCH2N2+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining an inert atmosphere and using appropriate bases and solvents would apply on a larger scale.
Types of Reactions:
Oxidation: Diazene, [(trimethylsilyl)methyl]- can undergo oxidation reactions, typically forming nitrogen gas and other by-products.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Nitrogen gas and silane derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Diazene, [(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Diazene, [(trimethylsilyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of the diazene group. The compound can act as a source of nitrogen in reactions, facilitating the formation of nitrogen-containing products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Diimide (HN=NH): A simpler diazene compound with similar reactivity but lacking the trimethylsilyl group.
Azobenzene (C6H5N=NC6H5): An organic diazene with aromatic groups, used in dye and material science.
Tetrazene (N4H4): A compound with four nitrogen atoms, exhibiting different reactivity and applications.
Uniqueness: Diazene, [(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to simpler diazenes.
Propriétés
Numéro CAS |
502143-75-1 |
|---|---|
Formule moléculaire |
C4H12N2Si |
Poids moléculaire |
116.24 g/mol |
Nom IUPAC |
trimethylsilylmethyldiazene |
InChI |
InChI=1S/C4H12N2Si/c1-7(2,3)4-6-5/h5H,4H2,1-3H3 |
Clé InChI |
HQDLENOXQUPQPH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


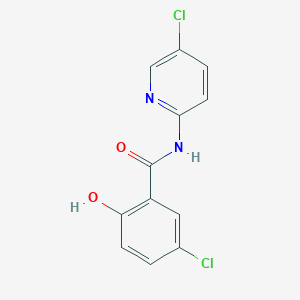
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
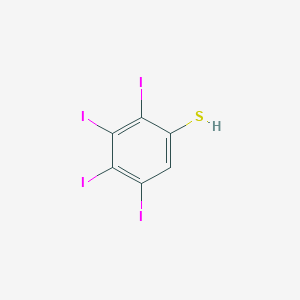
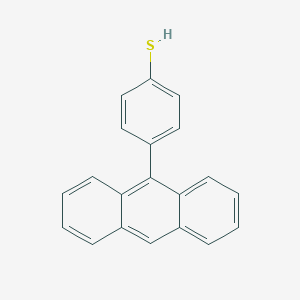
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
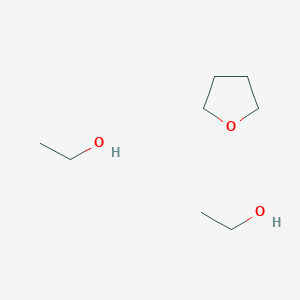
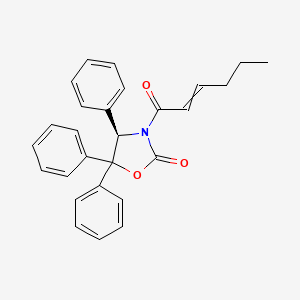


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
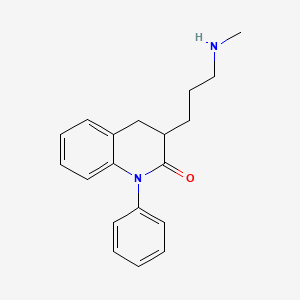
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)

![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
